Isocomene

Description

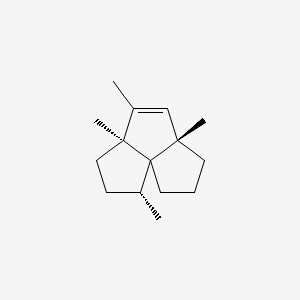

Structure

3D Structure

Properties

CAS No. |

71629-00-0 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(2R,5S,8S)-2,5,6,8-tetramethyltricyclo[6.3.0.01,5]undec-6-ene |

InChI |

InChI=1S/C15H24/c1-11-6-9-14(4)12(2)10-13(3)7-5-8-15(11,13)14/h10-11H,5-9H2,1-4H3/t11-,13+,14+,15?/m1/s1 |

InChI Key |

SAOJPWFHRMUCFN-LKWLHFCZSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(C13CCC[C@]3(C=C2C)C)C |

Canonical SMILES |

CC1CCC2(C13CCCC3(C=C2C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isocomene from Isocoma wrightii: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomene, a unique tricyclic sesquiterpene, was first discovered and isolated from the flowering plant Isocoma wrightii. This technical guide provides a comprehensive overview of the historical discovery, detailed physicochemical properties, and spectroscopic data of this compound. A plausible, in-depth experimental protocol for its extraction, isolation, and purification from its natural source is presented, based on established methodologies for sesquiterpene isolation. Furthermore, this guide includes a discussion on the potential biological activities of sesquiterpenes and proposes a putative signaling pathway. This document serves as a foundational resource for researchers interested in the natural product chemistry and potential therapeutic applications of this compound.

Introduction

This compound is a sesquiterpene hydrocarbon characterized by a novel tricyclic skeleton, first reported in 1977 by Zalkow et al.[1][2] Its discovery originated from the investigation of the chemical constituents of Isocoma wrightii, a plant belonging to the Asteraceae family. The structure of this compound was elucidated through spectroscopic analysis and definitively confirmed by X-ray crystallography of its corresponding diol[1]. The unique carbon framework of this compound has since attracted considerable interest from the synthetic chemistry community, leading to several total synthesis approaches. While its biological activities have not been extensively studied, its structural relatives, the sesquiterpenes, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide aims to provide a detailed technical overview of the discovery and isolation of this compound, offering valuable information for natural product chemists, pharmacologists, and drug discovery professionals.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molar Mass | 204.35 g/mol | [2] |

| Appearance | Oily liquid | Inferred |

| Boiling Point | Not reported | |

| Chirality | Chiral | [2] |

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 133.5 |

| 2 | 125.4 |

| 3 | 42.1 |

| 4 | 53.5 |

| 5 | 58.9 |

| 6 | 38.9 |

| 7 | 41.8 |

| 8 | 27.9 |

| 9 | 49.7 |

| 10 | 41.2 |

| 11 | 29.9 |

| 12 | 21.9 |

| 13 | 27.2 |

| 14 | 12.8 |

| 15 | 22.1 |

Note: Data compiled from publicly available spectral databases. Assignments are based on computational predictions and comparison with related structures.

Table 3: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.15 | br s | |

| H-6 | 2.30 - 2.15 | m | |

| H-12 (CH₃) | 1.65 | s | |

| H-13 (CH₃) | 0.98 | s | |

| H-14 (CH₃) | 0.85 | d | 7.0 |

| H-15 (CH₃) | 0.78 | s |

Table 4: Mass Spectrometry Data of this compound

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 204 | 40 |

| [M-CH₃]⁺ | 189 | 100 |

| [M-C₃H₇]⁺ | 161 | 80 |

| [M-C₄H₉]⁺ | 147 | 60 |

| 119 | 95 | |

| 105 | 90 |

Note: Fragmentation pattern is characteristic of a sesquiterpene hydrocarbon. Data is representative and may vary based on the ionization method.

Experimental Protocols

The following is a detailed, plausible protocol for the isolation of this compound from Isocoma wrightii, based on general methods for sesquiterpene extraction and purification.

Plant Material Collection and Preparation

-

Collection: Collect the aerial parts (leaves and stems) of Isocoma wrightii during the flowering season.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Apparatus: Set up a steam distillation apparatus.

-

Procedure:

-

Place the powdered plant material (e.g., 500 g) into the distillation flask.

-

Add distilled water to the flask to cover the plant material.

-

Heat the flask to generate steam, which will pass through the plant material, carrying the volatile components.

-

Collect the distillate, which will be a biphasic mixture of water and the essential oil containing this compound.

-

Continue the distillation for 4-6 hours or until no more oil is collected.

-

Isolation and Purification

-

Liquid-Liquid Extraction:

-

Transfer the collected distillate to a separatory funnel.

-

Extract the aqueous layer three times with an equal volume of a non-polar solvent (e.g., n-hexane or diethyl ether).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude essential oil.

-

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 95:5) and visualization under UV light or with a staining agent (e.g., vanillin-sulfuric acid).

-

-

Final Purification:

-

Combine the fractions containing this compound (identified by its characteristic Rf value).

-

Subject the combined fractions to a final purification step, if necessary, using preparative TLC or HPLC to obtain pure this compound.

-

Characterization

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with reported values.

Visualization of Workflow and Putative Signaling Pathway

Caption: Experimental workflow for the isolation of this compound.

References

Isocomene as a tricyclic sesquiterpene natural product

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a tricyclic sesquiterpene natural product first isolated from the perennial herb Isocoma wrightii by Zalkow and colleagues in 1977.[1][2] Its unique and complex molecular architecture, characterized by three fused cyclopentane rings, has made it a compelling target for total synthesis and a subject of interest for its potential biological activities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and an exploration of its biological significance.

Physicochemical and Spectroscopic Data

This compound is a hydrocarbon with the molecular formula C₁₅H₂₄ and a molar mass of 204.357 g·mol⁻¹.[2][3] The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [2][3] |

| Molar Mass | 204.357 g·mol⁻¹ | [2][3] |

| Appearance | Oily liquid | Inferred from lack of reported melting point |

| Boiling Point | ~571.55 K (calculated) | [4] |

| Density | Not experimentally reported | - |

| Optical Rotation | Not reported for the natural product | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data | Source |

| ¹H NMR | Complex methyl region | [2] |

| ¹³C NMR | Data available from synthetic samples | [2] |

| IR | 3400, 2950, 1460, 1380, 1260, 1180, 1140, 1080, 1050, 960, 920, 900, 800, 760 cm⁻¹ (for a synthetic precursor) | [2] |

| Mass Spec. | M⁺ at m/z 204 | Inferred from molecular formula |

Total Synthesis of (±)-Isocomene (Pirrung, 1979)

The first total synthesis of racemic this compound was achieved by Michael C. Pirrung in 1979.[2] This elegant synthesis features a key intramolecular [2+2] photocycloaddition to construct the complex tricyclic core.

Synthetic Scheme

References

- 1. This compound: a novel sesquiterpene from Isocoma Wrightii. X-Ray crystal structure of the corresponding diol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ijfmr.com [ijfmr.com]

Unraveling the Isocomene Skeleton: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a sesquiterpene natural product that features a unique and compact tricyclic skeleton composed of three fused five-membered rings. First isolated from the perennial herb Isocoma wrightii, its novel structure presented a significant challenge to chemists.[1] The elucidation of the this compound skeleton is a classic example of the synergistic interplay between spectroscopic techniques, chemical synthesis, and X-ray crystallography. This technical guide provides an in-depth analysis of the methodologies and data that were pivotal in determining the intricate architecture of the this compound core.

Initial Isolation and Spectroscopic Analysis

The journey to unraveling the structure of this compound began with its isolation from its natural source. The initial characterization relied on a combination of spectroscopic methods to deduce its molecular formula and key structural features.

Experimental Protocols

Isolation of this compound:

A detailed protocol for the isolation of this compound from Isocoma wrightii as described by Zalkow et al. is as follows:

-

Dried and ground plant material is subjected to extraction with a suitable organic solvent (e.g., hexane or ether).

-

The crude extract is then concentrated under reduced pressure.

-

The resulting residue is subjected to column chromatography on silica gel.

-

Elution with a non-polar solvent or a gradient of solvents allows for the separation of different fractions.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

-

Further purification by techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) yields pure this compound.

Data Presentation

The initial spectroscopic analysis provided the first clues to the structure of this compound.

| Property | Data | Reference |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 204.1878 |

The Decisive Role of X-ray Crystallography

While spectroscopic data provided valuable information, the definitive three-dimensional structure of the this compound skeleton was established through single-crystal X-ray diffraction analysis.[2] To facilitate the formation of a suitable crystal, this compound was chemically converted to a diol derivative.

Experimental Protocols

Preparation of this compound Diol:

The conversion of this compound to its corresponding diol for X-ray crystallography involved the following steps:

-

This compound is treated with an oxidizing agent, such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), to introduce two hydroxyl groups across the double bond.

-

The reaction is typically carried out in a suitable solvent system, for example, a mixture of ether and pyridine.

-

After the reaction is complete, the crude product is worked up to remove the reagents.

-

The resulting diol is then purified by chromatography or recrystallization to obtain crystals suitable for X-ray analysis.

Data Presentation

The X-ray crystallographic analysis of the this compound diol provided precise information about the connectivity and stereochemistry of the molecule.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 7.634(2) |

| c (Å) | 20.456(5) |

| β (°) | 100.91(2) |

| Volume (ų) | 1586.9 |

| Z | 4 |

Note: The specific atomic coordinates and bond lengths/angles are typically deposited in crystallographic databases.

Confirmation through Total Synthesis: The Pirrung Synthesis

The structure proposed by spectroscopic and crystallographic methods was unequivocally confirmed by the total synthesis of (±)-isocomene by M.C. Pirrung in 1979.[1] This elegant synthesis not only verified the structure but also provided a strategic approach to constructing the complex tricyclic core.

Experimental Protocols

The total synthesis of this compound is a multi-step process, with the key transformations being an intramolecular [2+2] photocycloaddition and a subsequent Wagner-Meerwein rearrangement.

Key Steps in the Pirrung Synthesis:

-

Intramolecular [2+2] Photocycloaddition: An appropriate acyclic precursor is irradiated with UV light to induce an intramolecular [2+2] cycloaddition, forming a strained tetracyclic intermediate. This key step establishes the core ring system and several stereocenters.

-

Wagner-Meerwein Rearrangement: The tetracyclic intermediate is then treated with acid to induce a Wagner-Meerwein rearrangement. This skeletal reorganization expands one of the four-membered rings to a five-membered ring, leading to the formation of the this compound skeleton.

Logical Workflow of Pirrung's Total Synthesis

Caption: Key transformations in the total synthesis of this compound.

Comprehensive Spectroscopic Data of this compound

Detailed spectroscopic data is essential for the identification and characterization of this compound.

Data Presentation

¹H and ¹³C NMR Data for this compound in CDCl₃:

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | 135.2 | - |

| 2 | 128.9 | 5.25 (s) |

| 3 | 45.2 | - |

| 4 | 38.7 | - |

| 5 | 55.1 | - |

| 6 | 25.9 | - |

| 7 | 41.8 | - |

| 8 | 49.5 | - |

| 9 | 34.1 | - |

| 10 | 43.3 | - |

| 11 | 28.4 | - |

| 12 | 19.9 | 1.58 (s) |

| 13 | 27.8 | 0.98 (s) |

| 14 | 26.9 | 0.95 (d, J=7.0 Hz) |

| 15 | 23.1 | 0.88 (s) |

Note: 's' denotes a singlet and 'd' denotes a doublet.

Mass Spectrometry Fragmentation Data:

The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification.

| m/z | Relative Intensity (%) | Possible Fragment |

| 204 | 35 | [M]⁺ |

| 189 | 100 | [M - CH₃]⁺ |

| 161 | 40 | [M - C₃H₇]⁺ |

| 147 | 30 | [M - C₄H₉]⁺ |

| 133 | 55 | [M - C₅H₁₁]⁺ |

| 119 | 45 | [M - C₆H₁₃]⁺ |

| 105 | 60 | [M - C₇H₁₅]⁺ |

Signaling Pathway and Logical Relationships in Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression, with each experimental result providing a piece of the puzzle.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The determination of the chemical structure of the this compound skeleton stands as a testament to the power of a multi-faceted approach in natural product chemistry. The initial groundwork laid by spectroscopic analysis was crucial in proposing a molecular formula and identifying key functional groups. However, it was the definitive and unambiguous data from single-crystal X-ray crystallography of a diol derivative that revealed the intricate and novel tricyclic framework. The subsequent total synthesis by Pirrung not only provided the ultimate confirmation of the proposed structure but also showcased a creative and efficient strategy for the construction of such a complex molecule. This comprehensive elucidation serves as a valuable case study for researchers and professionals in the field of natural product synthesis and drug development, highlighting the essential tools and logical strategies required to unravel the secrets of complex molecular architectures.

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Isocomene in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomene, a tricyclic sesquiterpene, has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom and delves into the intricate details of its biosynthetic pathway. The document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound from its primary plant sources. Furthermore, it describes the heterologous expression, purification, and enzymatic characterization of α-isocomene synthase, the key enzyme responsible for its production. The regulatory mechanisms governing this compound biosynthesis, with a focus on the jasmonate signaling pathway, are also elucidated. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Natural Sources and Quantitative Analysis of this compound

This compound has been identified as a constituent of the essential oils of a select number of plant species. The primary sources reported in the literature are:

-

Isocoma wrightii (Southern Goldenbush): This perennial herb is the plant from which this compound was first isolated and derives its name.

-

Matricaria chamomilla var. recutita (German Chamomile): While not a major component, α-isocomene has been detected in the essential oil of German chamomile, particularly in the roots where the synthesizing enzyme is predominantly expressed[1].

Quantitative data on the concentration of this compound in these plants can vary depending on factors such as geographical location, developmental stage, and environmental conditions. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Matricaria chamomilla L. | Commercial Essential Oil | α-Isocomene | 0.09 ± 0.03 | [2] |

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenes, originates from the central isoprenoid pathway. The key steps are outlined below.

The Mevalonate (MVA) Pathway

In the cytoplasm of plant cells, acetyl-CoA is converted through a series of enzymatic reactions into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of Farnesyl Pyrophosphate (FPP)

Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of IPP and DMAPP to form the ten-carbon monoterpene precursor, geranyl pyrophosphate. Subsequently, farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to produce the 15-carbon sesquiterpene precursor, farnesyl pyrophosphate (FPP).

Cyclization by α-Isocomene Synthase

The final and committing step in this compound biosynthesis is the cyclization of the linear FPP molecule, catalyzed by the enzyme α-isocomene synthase . In Matricaria chamomilla var. recutita, this enzyme is designated as MrTPS2 [1]. This terpene synthase facilitates a complex carbocation-driven cyclization cascade to form the characteristic tricyclic structure of (-)-α-isocomene.

Regulation of this compound Biosynthesis by Jasmonate Signaling

The production of sesquiterpenes in plants is often induced as a defense mechanism against herbivores and pathogens. The plant hormone jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules in these defense responses.

Elicitation of Matricaria chamomilla with methyl jasmonate (MeJA) has been shown to induce the expression of genes involved in sesquiterpene biosynthesis[3][4][5][6]. This upregulation is mediated by a cascade of transcription factors. A central player in this pathway is the MYC2 transcription factor. Upon perception of the jasmonate signal, JAZ repressor proteins are degraded, which releases MYC2. MYC2 can then bind to the promoters of terpene synthase genes, activating their transcription and leading to an increased production of terpenes[7][8][9][10][11][12]. While a direct interaction of MYC2 with the promoter of the α-isocomene synthase gene (MrTPS2) has not been explicitly demonstrated, the general mechanism of jasmonate-induced terpene biosynthesis in chamomile strongly suggests such a regulatory link.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic synthesis of this compound.

Extraction and Isolation of this compound from Isocoma wrightii

This protocol describes a general procedure for the solvent extraction and subsequent purification of this compound from the aerial parts of Isocoma wrightii.

4.1.1. Materials

-

Dried and ground aerial parts of Isocoma wrightii

-

Hexane (ACS grade)

-

Chloroform (ACS grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

4.1.2. Extraction Workflow

4.1.3. Procedure

-

Extraction: Macerate the dried and ground plant material in hexane at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the hexane extracts and concentrate them using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: Prepare a silica gel column using hexane as the mobile phase.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing chloroform.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent GC-MS analysis).

-

Concentrate the pooled fractions to yield purified this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the parameters for the identification and quantification of this compound in plant extracts.

4.2.1. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

4.2.2. GC-MS Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

4.2.3. Identification and Quantification

-

Identification: this compound can be identified by comparing its retention time and mass spectrum with that of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of α-isocomene is characterized by a molecular ion at m/z 204 and key fragment ions.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., n-alkane) should be used to improve accuracy and precision.

Heterologous Expression and Purification of α-Isocomene Synthase (MrTPS2)

This protocol describes the expression of His-tagged MrTPS2 in E. coli and its subsequent purification.

4.3.1. Cloning and Expression

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of MrTPS2 from Matricaria recutita and clone it into an E. coli expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (6xHis) tag.

-

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C.

4.3.2. Purification of His-tagged MrTPS2

This procedure utilizes Immobilized Metal Affinity Chromatography (IMAC).

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose resin.

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cells to ensure complete lysis and centrifuge to pellet cell debris.

-

Binding: Apply the supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin.

-

Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged MrTPS2 with elution buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Purity Analysis: Analyze the purity of the recombinant protein by SDS-PAGE.

Enzymatic Assay of α-Isocomene Synthase

This assay determines the activity of the purified recombinant MrTPS2.

4.4.1. Reaction Mixture

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl₂

-

1 mM DTT

-

10% (v/v) Glycerol

-

10 µM (E,E)-Farnesyl pyrophosphate (FPP)

-

1-5 µg of purified recombinant MrTPS2

4.4.2. Assay Procedure

-

Combine all reaction components except the enzyme in a glass vial.

-

Overlay the aqueous reaction mixture with 500 µL of hexane to trap the volatile products.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Vortex the vial to extract the sesquiterpene products into the hexane layer.

-

Separate the hexane layer and analyze it by GC-MS using the parameters described in section 4.2.

4.4.3. Product Analysis

The GC-MS analysis of the hexane extract will reveal the presence of (-)-α-isocomene and potentially other minor sesquiterpene products. The identity of the products can be confirmed by comparing their mass spectra and retention times with authentic standards and literature data.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and regulation of this compound in plants. The experimental protocols outlined herein offer a practical framework for researchers interested in isolating this unique sesquiterpene from its natural sources or producing it through biotechnological approaches. A deeper understanding of the biosynthetic pathway and its regulation opens avenues for metabolic engineering to enhance the production of this compound for potential applications in the pharmaceutical and other industries. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to explore its complete range of biological activities.

References

- 1. Alpha-isocomene synthase - Wikipedia [en.wikipedia.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Classification, Distribution, Biosynthesis, and Regulation of Secondary Metabolites in Matricaria chamomilla [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ABC Herbalgram Website [herbalgram.org]

- 6. researchgate.net [researchgate.net]

- 7. The transcription factor MYC2 positively regulates terpene trilactone biosynthesis through activating GbGGPPS expression in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MYB21 interacts with MYC2 to control the expression of terpene synthase genes in flowers of Freesia hybrida and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arabidopsis MYC2 Interacts with DELLA Proteins in Regulating Sesquiterpene Synthase Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis [mdpi.com]

- 12. researchgate.net [researchgate.net]

Isocomene and the Angular Triquinane Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of isocomene, a representative member of the angular triquinane family of sesquiterpenes. These molecules, characterized by their compact, tricyclic framework of three fused five-membered rings, present both a fascinating biosynthetic puzzle and a formidable challenge for synthetic chemists. Their diverse biological activities continue to attract interest from the drug development community. This document details the physicochemical properties, spectroscopic data, biosynthetic origins, and landmark total synthesis of this compound, alongside a broader classification of the angular triquinane family.

Physicochemical and Spectroscopic Properties of this compound

This compound is a sesquiterpene that was first isolated from the perennial herb Isocoma wrightii.[1] Its structure is notable for a compact molecular framework containing four contiguous stereogenic centers, three of which are quaternary.[2] This high degree of substitution and stereochemical complexity makes it a challenging and attractive target for total synthesis.

Quantitative Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molar Mass | 204.357 g·mol⁻¹ | [1] |

| CAS Number | 71629-00-0 | [1] |

| Appearance | Waxy Solid / Crystalline Solid | [3] |

| Melting Point | 60-62 °C | [4] |

| Boiling Point | 159 °C | [5] |

| Density | 0.862 g/mL at 25 °C | [5] |

| Water Solubility | Slightly miscible | [5] |

| Refractive Index (n20/D) | 1.491 | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following table details the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 148.6 |

| 2 | 120.9 |

| 3 | 55.4 |

| 4 | 52.8 |

| 5 | 52.1 |

| 6 | 49.3 |

| 7 | 42.1 |

| 8 | 38.2 |

| 9 | 33.9 |

| 10 | 28.1 |

| 11 | 27.6 |

| 12 | 26.9 |

| 13 | 24.5 |

| 14 | 22.8 |

| 15 | 16.2 |

| Solvent: CDCl₃. Data sourced from SpectraBase.[6][7] |

The Infrared (IR) spectrum of synthetic this compound shows a characteristic carbonyl stretching frequency of 1705 cm⁻¹ for its ketone precursor (intermediate 6 in the synthesis pathway).[3]

Biosynthesis and Classification

Biosynthesis of the Angular Triquinane Core

The angular triquinane skeleton is believed to arise in nature from the cyclization of farnesyl pyrophosphate (FPP). This process involves divergent enzymatic cyclizations that form a presilphiperfolane skeleton, which then undergoes a key ring-shift rearrangement to establish the characteristic angularly fused three-ring system.[5]

Classification of Angular Triquinanes

The angular triquinane family is diverse, with natural products categorized into four main skeletal types based on their substitution patterns.[1] Many of these compounds exhibit significant biological activities. For instance, subergorgic acid, an isocomane, is cardiotoxic and shows anticholinesterase activity, while pentalenolactone, a pentalenane derivative, has antibiotic properties.[1]

Total Synthesis of (±)-Isocomene

The total synthesis of (±)-isocomene published by Michael C. Pirrung in 1979 is a landmark achievement in natural product synthesis.[2][4] It elegantly demonstrates the power of an intramolecular [2+2] photocycloaddition to construct a complex polycyclic system with three contiguous quaternary stereocenters, followed by a cation-induced skeletal rearrangement.[2]

Retrosynthetic Analysis

The synthetic strategy hinges on disconnecting the final olefin to reveal a tertiary carbocation, which is envisioned to arise from the rearrangement of a bicyclo[4.2.0] system. This bicyclic ketone is, in turn, the product of a key intramolecular [2+2] photocycloaddition of an enone-olefin precursor.

Forward Synthesis Workflow

The forward synthesis begins with a readily available cyclohexenone derivative, which is elaborated into the key photocycloaddition precursor. Irradiation with 350 nm light triggers the [2+2] cycloaddition. The resulting tricyclic ketone is converted to the target molecule via a Wittig reaction followed by an acid-catalyzed rearrangement.[3][4]

Detailed Experimental Protocols

The following protocols are adapted from the full paper by Michael C. Pirrung (J. Am. Chem. Soc. 1981, 103, 82-87) and detail the key transformations in the synthesis of (±)-isocomene.[3]

Key Experiment: Intramolecular [2+2] Photocycloaddition

This step establishes the critical tricyclic framework and three contiguous quaternary stereocenters.

-

Reaction: Conversion of enone-olefin precursor 5 to tricyclo[6.3.0.0²⁶]undecanone 6 .

-

Apparatus: Rayonet reactor equipped with 350-nm lamps.

-

Procedure:

-

A solution of the enone-olefin precursor 5 is prepared in hexane to a concentration of 10⁻² M.

-

The solution is placed in a suitable vessel (e.g., quartz) and irradiated in the Rayonet reactor.

-

The reaction progress is monitored by an appropriate method (e.g., TLC or GC).

-

Upon completion, the solvent is removed in vacuo.

-

The crude product is purified by chromatography to yield the tricyclic ketone 6 as a waxy solid (77% yield).[3]

-

-

Characterization: The product is characterized by its carbonyl stretching frequency (1705 cm⁻¹) in the IR spectrum and by ¹H NMR, which shows a methyl doublet, two methyl singlets, and an AX pattern for the cyclobutyl methylene protons.[3]

Key Experiment: Wittig Olefination and Acid-Catalyzed Rearrangement

This two-step sequence completes the synthesis by introducing the final methylidene group and inducing the skeletal rearrangement to the this compound core.

-

Step 1: Wittig Olefination

-

Reaction: Conversion of ketone 6 to exocyclic olefin 10 .

-

Reagents: Methylenetriphenylphosphorane (Ph₃P=CH₂) in dimethyl sulfoxide (Me₂SO).

-

Procedure:

-

To a solution of ketone 6 in Me₂SO, methylenetriphenylphosphorane is added.

-

The reaction mixture is heated to 70 °C for 72 hours.

-

After cooling, the reaction is worked up using standard extractive procedures.

-

The crude product is purified to yield the olefin 10 (77% yield).[4]

-

-

-

Step 2: Acid-Catalyzed Rearrangement

-

Reaction: Conversion of olefin 10 to (±)-isocomene.

-

Reagent: p-Toluenesulfonic acid (p-TsOH).

-

Procedure:

-

A solution of olefin 10 in benzene is prepared.

-

A catalytic amount of p-TsOH is added to the solution.

-

The mixture is refluxed until the starting material is consumed.

-

The reaction is cooled, neutralized, and subjected to an aqueous workup.

-

Removal of the solvent and purification of the residue yields (±)-isocomene (98% yield).[4]

-

-

Conclusion

This compound and the broader family of angular triquinanes represent a structurally rich and biologically relevant class of sesquiterpenes. The elegant and efficient total synthesis developed by Pirrung not only provided access to this challenging molecule but also showcased the strategic power of photochemical methods and cation-induced rearrangements in the construction of molecular complexity. The continued exploration of this chemical space, driven by innovative synthetic strategies, holds significant promise for the discovery of new therapeutic agents and a deeper understanding of the intricate pathways of natural product biosynthesis.

References

Preliminary Biological Screening of Isocomene Derivatives and Structurally Related Triquinane Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a unique sesquiterpene characterized by a tricyclic fused cyclopentane ring system, known as a triquinane. While the synthesis of this compound itself has been a subject of interest in organic chemistry, a comprehensive body of literature on the biological activities of its direct derivatives is not yet established. However, the broader class of triquinane sesquiterpenoids, which share the core structural framework of this compound, has been the subject of extensive biological investigation. These compounds, isolated from various natural sources like fungi and marine organisms, have demonstrated a wide range of promising biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide will therefore focus on the preliminary biological screening of linear triquinane sesquiterpenoids as a proxy for understanding the potential therapeutic applications of this compound derivatives. The information presented herein is intended to provide a foundational resource for researchers interested in exploring the pharmacological potential of this fascinating class of molecules.

Data Presentation: Biological Activities of Linear Triquinane Sesquiterpenoids

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of various linear triquinane sesquiterpenoids.

Table 1: Cytotoxic Activity of Linear Triquinane Sesquiterpenoids [1][3]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Coriolin B | T-47D (Human Breast Cancer) | 0.7 | [1] |

| Coriolin B | SNB-75 (CNS Cancer) | 0.5 | [1] |

| 1-desoxy-hypnophilin | L929 (Mouse Fibroblasts) | 2.4 µg/mL | [1][3] |

| 6,7-epoxy-4(15)-hirsutene-5-ol | L929 (Mouse Fibroblasts) | 0.9 µg/mL | [1][3] |

| Sterhirsutin E-G, I | K562 (Human Leukemia) | 6 - 20 | [1][3] |

| Sterhirsutin E-G, I | HCT116 (Human Colon Cancer) | 6 - 20 | [1][3] |

| Chondrosterin I | CNE-1 (Human Nasopharyngeal Carcinoma) | 1.32 | [2] |

| Chondrosterin J | CNE-2 (Human Nasopharyngeal Carcinoma) | 0.56 | [2] |

| Cerrenin D | SF-268 (Human Glioblastoma) | 41.01 | [5] |

| Cerrenin D | MCF-7 (Human Breast Cancer) | 14.43 | [5] |

| Cerrenin D | NCI-H460 (Human Lung Cancer) | 29.67 | [5] |

| Cerrenin D | HepG-2 (Human Liver Cancer) | 44.32 | [5] |

Table 2: Antimicrobial Activity of Linear Triquinane Sesquiterpenoids [1][3][6]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Coriolin | Gram-positive bacteria | 6.25–12.5 | [3] |

| Incarnal | Gram-positive bacteria | 6.25–12.5 | [3] |

| Hirsutenols A–C | Escherichia coli | Moderate Activity | [3] |

| Antrodizonatin A | Staphylococcus aureus | 35 µM (MIC50) | [6] |

| Antrodizonatin E | Staphylococcus aureus | 34 µM (MIC50) | [6] |

| Antrodizonatin L | Staphylococcus aureus | 69 µM (MIC50) | [6] |

Table 3: Anti-inflammatory Activity of Linear Triquinane Sesquiterpenoids [2]

| Compound | Assay | IC50 (µM) | Reference |

| Hirsutuminoid B | Nitric Oxide (NO) Production in RAW 264.7 Macrophages | 18.9 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, etc.)

-

Growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (dissolved in a suitable solvent like DMSO).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strains.

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Test compounds (dissolved in a suitable solvent).

-

96-well microplates.

-

Microplate reader or visual inspection.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

Growth medium (DMEM with FBS and antibiotics).

-

Lipopolysaccharide (LPS).

-

Test compounds.

-

Griess reagent.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for determining the cytotoxic activity of a compound using the MTT assay.

Caption: Potential mechanism of anti-inflammatory action of triquinane sesquiterpenoids via inhibition of the NF-κB signaling pathway.

The preliminary biological screening of linear triquinane sesquiterpenoids reveals a class of natural products with significant potential for drug discovery. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities warrant further investigation. While direct biological data on this compound derivatives remains scarce, the findings presented in this guide for structurally related triquinanes provide a strong rationale for their synthesis and subsequent biological evaluation. Future research should focus on elucidating the specific mechanisms of action of these compounds and exploring their structure-activity relationships to optimize their therapeutic potential. The experimental protocols and data provided herein serve as a valuable starting point for researchers aiming to unlock the pharmacological promise of this compound and other triquinane sesquiterpenoids.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic triquinane-type sesquiterpenoids from the endophytic fungus Cerrena sp. A593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Isocomene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a naturally occurring sesquiterpene featuring a unique tricyclic skeleton composed of three fused cyclopentane rings. First isolated from the plant Isocoma wrightii, its complex and compact structure, characterized by four contiguous stereocenters, has made it a compelling target for total synthesis and a subject of interest for its potential, though largely unexplored, biological activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its synthesis, and a summary of the known biological activities of the broader class of triquinane sesquiterpenes.

Physical Properties

The experimental data for some of the physical properties of this compound are limited. The following tables summarize the available experimental and computed data.

| Identifier | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 204.35 g/mol | [1][2][3][4][5][6][7][8] |

| CAS Number | 71629-00-0 ((±)-Isocomene) | [1][4][7][8] |

| IUPAC Name | (1S,2S,5R,8R)-2,5,6,8-tetramethyltricyclo[6.3.0.0¹⁵]undec-6-ene (for (-)-Isocomene) |

| Physical Property | Value | Type | Reference |

| Melting Point | 60-62 °C | Experimental (for (±)-isocomene) | [7] |

| Boiling Point | 240.81 °C | Computed | [9] |

| Density | Data not available | - | |

| Water Solubility | 0.07152 mg/L (at 25 °C) | Computed | [9] |

| LogP (Octanol-Water Partition Coefficient) | 6.12 | Computed | [9] |

Chemical Properties and Reactivity

This compound is a hydrocarbon and is expected to exhibit reactivity typical of alkenes and strained ring systems. Its chemical stability and reactivity are significantly influenced by its unique tricyclic structure.

The total synthesis of this compound, most notably by M.C. Pirrung, provides significant insight into its chemical properties. The key transformations involved in the synthesis highlight the molecule's susceptibility to certain types of reactions:

-

Intramolecular [2+2] Photocycloaddition: The synthesis utilizes a light-induced intramolecular cycloaddition to form a key tricyclic intermediate. This indicates that the precursor molecule can be activated by UV light to form new carbon-carbon bonds and create a strained four-membered ring.

-

Cation-Induced Skeletal Rearrangement: A crucial step in the synthesis involves the rearrangement of the carbon skeleton initiated by an acid catalyst. This demonstrates the propensity of the this compound framework and its precursors to undergo carbocation-mediated rearrangements, driven by the release of ring strain.

Experimental Protocols: Total Synthesis of (±)-Isocomene

The following is a summary of the experimental protocol for the total synthesis of (±)-isocomene as reported by M.C. Pirrung.

Synthesis of 2,6-Dimethyl-1-(4-methyl-4-pentenyl)-1-cyclohexen-3-one

To a solution of 3-ethoxy-2,6-dimethyl-2-cyclohexen-1-one in THF is added the Grignard reagent derived from 5-bromo-2-methyl-1-pentene. The resulting product is then hydrolyzed with aqueous HCl to yield the desired enone.

Intramolecular [2+2] Photocycloaddition

A solution of 2,6-dimethyl-1-(4-methyl-4-pentenyl)-1-cyclohexen-3-one in hexane is irradiated with a Hanovia medium-pressure mercury lamp through a Pyrex filter. The solvent is removed in vacuo, and the resulting photoproduct, a tricyclo[6.3.0.0¹⁶]undecanone, is purified by chromatography.

Synthesis of (±)-Isocomene

The tricyclic ketone is treated with methylenetriphenylphosphorane in DMSO at 70°C. The resulting olefin is then refluxed in benzene with a catalytic amount of p-toluenesulfonic acid to furnish (±)-isocomene. The product is purified by distillation.[7]

Biological Activity

To date, there is a significant lack of specific studies on the biological activities of this compound itself. However, this compound belongs to the broader class of triquinane sesquiterpenes, many of which have been reported to exhibit a range of biological effects. It is important to note that the following information is for the general class of compounds and may not be representative of this compound's specific activity.

Triquinane sesquiterpenoids have been shown to possess:

-

Cytotoxic Activity: Many linear triquinane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and K562.[10]

-

Antimicrobial Activity: Some members of this class exhibit antimicrobial properties.[10]

-

Anti-inflammatory Activity: Certain triquinanes have been investigated for their anti-inflammatory potential.[10]

Further research is required to determine if this compound shares any of these biological activities.

Visualizations

Logical Relationship in this compound Synthesis

Caption: Key transformations in the total synthesis of this compound.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the total synthesis of (±)-isocomene.

References

- 1. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stork: Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [storkapp.me]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Organosilicon-mediated total synthesis of the triquinane sesquiterpenes (±)-β-isocomene and (±)-isocomene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C15H24 | CID 188113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Isocomene's Chiral Centers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomene, a complex sesquiterpene with a unique angularly fused tricyclopentanoid structure, presents a fascinating case study in stereochemistry. This technical guide provides a comprehensive exploration of the four contiguous chiral centers embedded within its core structure. We delve into the key synthetic strategies that have enabled the elucidation of its relative and absolute stereochemistry, with a particular focus on the seminal total synthesis by Pirrung. This guide will detail the experimental protocols for the synthesis and stereochemical analysis of this compound, present key quantitative data, and provide a visual workflow for its stereochemical determination. This document is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the stereochemical intricacies of complex molecules.

Introduction

This compound is a sesquiterpene natural product first isolated from the plant Isocoma wrightii.[1] Its compact and sterically congested framework, composed of three fused cyclopentane rings, has made it a challenging and attractive target for total synthesis. The this compound molecule possesses four chiral centers, three of which are quaternary, making precise control of its stereochemistry a significant synthetic hurdle. Understanding the spatial arrangement of the substituents around these chiral centers is crucial for its chemical and biological characterization.

The IUPAC name for the naturally occurring enantiomer of this compound is (3aS,5aS,8aR)-1,3a,4,5a-Tetramethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene, which defines its absolute configuration.[1] This guide will explore the methods used to arrive at this stereochemical assignment.

Stereochemical Analysis

The determination of this compound's stereochemistry has been a combination of synthetic efforts and advanced analytical techniques.

Relative Stereochemistry from Total Synthesis

The first total synthesis of (±)-isocomene by Pirrung in 1979 was instrumental in establishing the relative configuration of its chiral centers.[1] A key step in this synthesis is an intramolecular [2+2] photocycloaddition, which stereoselectively forms three of the four chiral centers in a single step.[2] The relative stereochemistry of a key intermediate in this synthesis was unequivocally confirmed by single-crystal X-ray analysis of its dinitrobenzoate derivative.[2] This crystallographic data provided the foundational knowledge of the spatial relationships between the methyl groups and the fused ring system.

Spectroscopic and Analytical Techniques

Various spectroscopic and analytical methods are employed to characterize the stereoisomers of this compound and its synthetic intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and relative stereochemistry of the molecule. For instance, the 13C NMR spectrum of this compound in CDCl3 shows distinct signals for each of the 15 carbon atoms, consistent with its complex tricyclic structure.[3][4]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers. While most early syntheses of this compound produced a racemic mixture, chiral chromatography can be employed to resolve these enantiomers, allowing for the study of the individual optical isomers. The development of an effective chiral HPLC method would involve screening various chiral stationary phases and mobile phase compositions to achieve baseline separation of the (+) and (-) enantiomers.

-

Specific Rotation: The specific rotation is a measure of the extent to which a chiral compound rotates plane-polarized light. While the total syntheses of (±)-isocomene resulted in an optically inactive racemic mixture, the specific rotation of the naturally occurring (-)-isocomene has been a key identifier. The determination of the specific rotation of synthetic, enantiomerically enriched this compound and comparison with the natural product is a critical step in confirming the absolute configuration.

Quantitative Data

| Data Type | Value | Solvent/Conditions | Reference |

| 13C NMR Chemical Shifts (δ, ppm) | 148.9, 120.9, 58.1, 54.9, 53.8, 49.9, 41.8, 38.9, 36.1, 30.9, 29.9, 28.9, 25.9, 24.9, 15.9 | CDCl3 | [3][4] |

Experimental Protocols

The following are detailed experimental protocols for key steps in the stereochemical analysis of this compound, adapted from the literature.

Pirrung's Total Synthesis of (±)-Isocomene (Key Steps)

This protocol describes the crucial photocycloaddition and rearrangement steps that establish the relative stereochemistry of the this compound core.

Protocol 1: Intramolecular [2+2] Photocycloaddition

-

Preparation of the enone precursor: The synthesis begins with the preparation of the requisite acyclic enone precursor according to the procedures outlined by Pirrung.

-

Photocycloaddition: A solution of the enone precursor in hexane (0.01 M) is irradiated with a 450-W medium-pressure mercury lamp through a Pyrex filter for a specified period.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting photoproduct, a tricyclic ketone, is purified by column chromatography on silica gel.

Protocol 2: Rearrangement to the this compound Skeleton

-

Wittig Reaction: The tricyclic ketone is subjected to a Wittig reaction with methylenetriphenylphosphorane to introduce an exocyclic double bond.

-

Acid-catalyzed Rearrangement: The resulting olefin is treated with a catalytic amount of p-toluenesulfonic acid in a suitable solvent, such as benzene, and heated to reflux.

-

Monitoring: The rearrangement is monitored by TLC or GC.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product, (±)-isocomene, is then purified by column chromatography.

Chiral Resolution of (±)-Isocomene (General Protocol)

This protocol outlines a general procedure for the separation of this compound enantiomers using chiral HPLC.

Protocol 3: Chiral HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H) is selected.

-

Mobile Phase Optimization: A series of mobile phases, typically mixtures of hexane and isopropanol in varying ratios, are tested to achieve optimal separation of the enantiomers.

-

Sample Preparation: A solution of (±)-isocomene is prepared in the mobile phase.

-

Chromatography: The sample is injected onto the chiral HPLC system, and the chromatogram is recorded.

-

Analysis: The retention times of the two enantiomers are determined, and the resolution is calculated.

-

Preparative Separation (Optional): For isolation of the individual enantiomers, a preparative or semi-preparative chiral column can be used with repeated injections of the racemic mixture. The fractions corresponding to each enantiomer are collected and the solvent is evaporated.

Visualization of Stereochemical Determination Workflow

The following diagram illustrates the logical workflow for the complete stereochemical determination of this compound, from its synthesis to the final assignment of its absolute configuration.

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound's four chiral centers has been rigorously established through a combination of masterful total synthesis and powerful analytical techniques. The foundational work of Pirrung in synthesizing the racemic mixture and determining the relative stereochemistry via X-ray crystallography of a key intermediate laid the groundwork for a complete understanding of this complex natural product. Spectroscopic methods, particularly NMR, have been crucial for confirming the intricate carbon skeleton. While the synthesis of enantiomerically pure this compound and the reporting of its specific rotation remain important goals, the established IUPAC nomenclature provides the definitive absolute configuration. This guide has provided a detailed overview of the key concepts, experimental approaches, and a logical workflow for the stereochemical elucidation of this compound, offering a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Isocomene via Intramolecular [2+2] Photocycloaddition

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isocomene is a tricyclic sesquiterpene natural product that has garnered significant attention from the synthetic community due to its unique angularly fused tricyclopentanoid framework.[1] The total synthesis of (±)-isocomene has been accomplished by various strategies, with a notable and elegant approach involving an intramolecular [2+2] photocycloaddition. This key step efficiently constructs the strained bicyclo[4.2.0]octane core, which then undergoes a subsequent rearrangement to furnish the characteristic tricyclo[5.3.1.01,5]undecane skeleton of this compound.[2] This application note provides a detailed overview and experimental protocols for the total synthesis of (±)-isocomene, highlighting the pivotal role of the intramolecular [2+2] photocycloaddition.

Synthetic Strategy Overview

The retrosynthetic analysis for (±)-isocomene hinges on a strategic disassembly of the tricyclopentanoid core. The key disconnection reveals a bicyclo[4.2.0]octanone intermediate, which is accessible through an intramolecular [2+2] photocycloaddition of a suitably functionalized cyclohexenone precursor.[2][3] This photochemical transformation is highly efficient in establishing three contiguous stereocenters, including two quaternary centers, with the requisite stereochemistry for this compound.[2][3] The subsequent acid-catalyzed rearrangement of the photocycloadduct provides a facile route to the final this compound skeleton.[2]

Figure 1: Retrosynthetic analysis of (±)-Isocomene.

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of (±)-isocomene as reported in the literature.

| Step | Reactant(s) | Product(s) | Reagents and Conditions | Yield (%) | Reference |

| Preparation of Precursor | 3-Ethoxy-2-methyl-2-cyclohexen-1-one and 5-bromo-2-methyl-1-pentene | Cyclohexenone Precursor | 1. Mg, THF; 2. CuI; 3. HMPA, then enone; 4. HCl, H₂O, THF | 90 | [3] |

| Intramolecular [2+2] Photocycloaddition | Cyclohexenone Precursor | Tricyclo[6.3.0.0¹'⁶]undecanone | hv (350 nm), hexane, 0.01 M | 77 | [2][3] |

| Wittig Olefination | Tricyclo[6.3.0.0¹'⁶]undecanone | Methylene-tricyclo[6.3.0.0¹'⁶]undecane | Ph₃P=CH₂, DMSO, 70 °C, 72 h | 77 | [2] |

| Acid-Catalyzed Rearrangement | Methylene-tricyclo[6.3.0.0¹'⁶]undecane | (±)-Isocomene | p-TsOH, benzene, reflux | 98 | [2] |

| Overall Yield | 3-Ethoxy-2-methyl-2-cyclohexen-1-one | (±)-Isocomene | Five Steps | ~48 | [2] |

Experimental Protocols

Preparation of the Cyclohexenone Precursor

This protocol describes the synthesis of the key precursor for the photocycloaddition reaction.

Methodology:

-

Grignard Reagent Formation: To a solution of 5-bromo-2-methyl-1-pentene in anhydrous tetrahydrofuran (THF) is added magnesium turnings. The mixture is stirred until the magnesium is consumed to form the Grignard reagent.

-

Cuprate Formation: The Grignard solution is cooled and copper(I) iodide is added. The mixture is stirred to form the corresponding Gilman cuprate.

-

Conjugate Addition: A solution of 3-ethoxy-2-methyl-2-cyclohexen-1-one in THF is added to the cuprate solution at low temperature. The reaction is stirred for several hours.

-

Hydrolysis: The reaction is quenched with aqueous hydrochloric acid and stirred to effect hydrolysis of the enol ether and cyclization to the desired cyclohexenone precursor.

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the pure cyclohexenone precursor.

Intramolecular [2+2] Photocycloaddition

This is the key step in the synthesis, forming the tricyclic core of this compound.

Methodology:

-

Solution Preparation: A 0.01 M solution of the cyclohexenone precursor in hexane is prepared.[3]

-

Photolysis: The solution is irradiated with a 350 nm light source in a suitable photochemical reactor.[3] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, the tricyclo[6.3.0.0¹'⁶]undecanone, is purified by chromatography to yield the photocycloadduct. This reaction creates three contiguous stereocenters, all of which are quaternary.[3]

Wittig Olefination

This step introduces the exocyclic double bond required for the subsequent rearrangement.

Methodology:

-

Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in anhydrous dimethyl sulfoxide (DMSO) and treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the methylenetriphenylphosphorane ylide.

-

Olefination: A solution of the tricyclo[6.3.0.0¹'⁶]undecanone in DMSO is added to the ylide solution. The reaction mixture is heated to 70 °C for 72 hours.[2]

-

Workup and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford the methylene-tricyclo[6.3.0.0¹'⁶]undecane.

Acid-Catalyzed Rearrangement to (±)-Isocomene

The final step involves a skeletal rearrangement to form the this compound framework.

Methodology:

-

Reaction Setup: The methylene-tricyclo[6.3.0.0¹'⁶]undecane is dissolved in benzene. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added.

-

Rearrangement: The mixture is heated to reflux and the reaction is monitored by TLC or GC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated. The crude product is purified by chromatography or distillation to give (±)-isocomene.[2]

Visualizations

Figure 2: Experimental workflow for the total synthesis of (±)-Isocomene.

Figure 3: Simplified mechanism of the intramolecular [2+2] photocycloaddition.

References

Application Notes: Protocols for Wagner-Meerwein Rearrangement in Isocomene Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Wagner-Meerwein rearrangement and related cationic rearrangements as a key strategy in the total synthesis of isocomene. This compound, a tricyclic sesquiterpene, features a complex, angularly fused cyclopentanoid structure that has served as a challenging target for synthetic chemists. The acid-catalyzed skeletal rearrangement of bicyclic precursors has emerged as a powerful and efficient method to construct the characteristic triquinane framework of this compound. This document outlines the seminal approaches developed by the research groups of Pirrung, Paquette, and Wender, offering valuable insights for the synthesis of complex carbocyclic natural products.

Data Presentation

The following table summarizes the quantitative data for the key acid-catalyzed rearrangement step in the total syntheses of this compound by three prominent research groups. This allows for a direct comparison of their chosen methodologies, reaction conditions, and efficiencies.

| Synthesis | Precursor | Reagent(s) and Conditions | Solvent | Temperature | Time | Yield (%) | Reference |

| Pirrung (1981) | Olefin derived from tricyclo[6.3.0.0¹⁶]undecanone | p-Toluenesulfonic acid (catalytic) | Benzene | Reflux | 1 h | 98 | [1] |

| Paquette & Han (1981) | Diene precursor via Wittig reaction | Formic acid (88%) | - | 100 °C | 15 min | 78 | |

| Wender & Dreyer (1981) | Photocycloadduct | Pyridinium p-toluenesulfonate (PPTS) (catalytic) | Benzene | Reflux | 2 h | 85 |

Experimental Protocols

Detailed methodologies for the key Wagner-Meerwein rearrangement steps from the cited syntheses are provided below. These protocols are intended to serve as a guide for researchers planning to utilize similar strategies in their own synthetic endeavors.

Pirrung Synthesis: Acid-Catalyzed Rearrangement of a Tricyclic Olefin

This protocol describes the final skeletal rearrangement to form (±)-isocomene from an olefin precursor, which is synthesized via a Wittig reaction on a tricyclo[6.3.0.0¹⁶]undecanone. The rearrangement proceeds in near-quantitative yield.[1]

Procedure:

-

A solution of the olefin precursor (1.0 eq) in benzene is prepared.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

The reaction mixture is heated to reflux for 1 hour.

-

Upon completion, the reaction is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by chromatography on silica gel to afford (±)-isocomene.

Paquette and Han Synthesis: Formic Acid-Mediated Cyclization and Rearrangement

In this approach, a diene precursor undergoes a Nazarov-type cyclization followed by a Wagner-Meerwein rearrangement sequence upon treatment with formic acid to yield (±)-isocomene.

Procedure:

-

The diene precursor (1.0 eq) is treated with 88% formic acid.

-

The reaction mixture is heated to 100 °C for 15 minutes.

-

After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

-

Purification of the residue by column chromatography furnishes (±)-isocomene.

Wender and Dreyer Synthesis: Mild Acid-Catalyzed Rearrangement of a Photocycloadduct

This method utilizes a milder acidic catalyst, pyridinium p-toluenesulfonate (PPTS), to effect the rearrangement of a tetracyclic photocycloadduct to the this compound skeleton.

Procedure:

-

The photocycloadduct (1.0 eq) is dissolved in benzene.

-

A catalytic amount of pyridinium p-toluenesulfonate (PPTS) is added to the solution.

-

The mixture is heated to reflux for 2 hours.

-

After cooling to room temperature, the reaction mixture is washed with water and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel chromatography to give (±)-isocomene.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and logical workflows described in the protocols.

Caption: Comparative workflows for the synthesis of this compound.

Caption: Key steps in Pirrung's Wagner-Meerwein rearrangement.

References

Application Notes: Isocomene as a Potential Acetylcholinesterase Inhibitor for Neurodegenerative Research

Introduction

Neurodegenerative diseases such as Alzheimer's disease are characterized by a progressive loss of neuronal function. One of the key therapeutic strategies for managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.[3][4] Natural products have historically been a rich source of novel therapeutic agents, and sesquiterpenes, a class of organic compounds, have been investigated for various biological activities.[5][6]

Isocomene is a sesquiterpene with a unique tricyclic structure.[6] While research into its biological activities is ongoing, its structural complexity makes it an interesting candidate for investigation as a potential modulator of enzymatic activity. These application notes provide a framework for researchers to investigate the potential of this compound as an acetylcholinesterase inhibitor and to assess its neuroprotective effects in vitro. The following protocols are based on established methodologies for screening and characterizing potential neuroprotective compounds.[7][8][9][10]

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for this compound to serve as a benchmark for experimental design and data interpretation. These values are postulated based on typical findings for novel natural product-derived enzyme inhibitors and neuroprotective agents.

Table 1: Hypothetical Inhibitory Activity of this compound against Acetylcholinesterase (AChE)

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| This compound | E. electricus AChE | 15.8 | Mixed-type |

| Donepezil (Control) | E. electricus AChE | 0.025 | Non-competitive |

Table 2: Hypothetical Neuroprotective Effect of this compound on SH-SY5Y Cells

| Treatment Group | Cell Viability (%) (24h) |

| Control (untreated) | 100 |

| H₂O₂ (100 µM) | 48 ± 3.5 |

| This compound (10 µM) + H₂O₂ | 65 ± 4.2 |

| This compound (25 µM) + H₂O₂ | 82 ± 5.1 |

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the in vitro inhibitory activity of this compound against acetylcholinesterase using a 96-well plate colorimetric assay based on Ellman's method.[9][10]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

This compound

-

Donepezil (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader

Procedure:

-